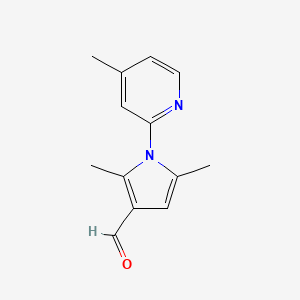

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde

Description

2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, and a 4-methylpyridin-2-yl group at position 1. The aldehyde functional group at position 3 enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-4-5-14-13(6-9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGJZPZYWKFDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358297 | |

| Record name | 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445428-51-3 | |

| Record name | 2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Aldehydes

One common method involves the reaction of a pyrrole derivative with an appropriate aldehyde. This process typically requires the use of catalysts to facilitate the formation of imines from aldehydes and amines, followed by cyclization to form the pyrrole ring.

- Reagents: Pyrrole derivative (e.g., 4-methylpyridine), aldehyde (e.g., formaldehyde).

- Catalysts: Amines such as proline or other amine-based catalysts.

- Conditions: Mild temperatures to minimize side reactions.

One-Pot Synthesis Method

A more efficient approach is the one-pot synthesis method that combines multiple steps into a single reaction vessel, reducing time and improving yield.

- Combine pyridine derivatives with malononitrile in a solvent such as dimethyl sulfoxide.

- Add metal catalysts (e.g., palladium or nickel) and glacial acetic acid.

- Apply vacuum conditions and pressurize with hydrogen.

- Heat the mixture to facilitate the reaction.

- Purify the product through column chromatography.

This method has been reported to yield high purity products efficiently.

Cyclization Reactions

Cyclization reactions are crucial for forming the pyrrole ring structure in this compound. The following steps outline a typical cyclization process:

- Start with an N-substituted amidrazone.

- React it with cyclic anhydrides or other electrophilic reagents.

- Control temperature and solvent conditions to optimize yield (e.g., using chloroform or toluene at their boiling points).

Yield Optimization Studies

Research has shown that varying reaction conditions can significantly affect yields. For instance, the use of different solvents and temperatures can lead to yields ranging from 75% to 95% depending on the specific reactants used.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Chloroform | Boiling Point | 90 |

| Toluene | Boiling Point | 85 |

| Diethyl Ether | Room Temperature | 75 |

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for determining the structure by analyzing chemical environments of protons and carbons.

Mass Spectrometry (MS): Helps in confirming molecular weight and structural integrity.

Infrared Spectroscopy (IR): Assists in identifying functional groups present in the compound.

These techniques are vital for ensuring that the synthesized compound meets required specifications for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl groups on the pyrrole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The position of the methyl group on the pyridine ring (e.g., 3-methyl vs. 4-methyl) influences electronic distribution and steric hindrance.

- Synthetic Utility : Isomers with pyridin-3-ylmethyl substituents introduce a flexible methylene linker, which could alter solubility and conformational dynamics .

Comparison with Derivatives Featuring Alternative Substituents

Morpholine and Trifluoromethyl Derivatives

The compound 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde (CAS: 716373-25-0) incorporates a morpholine ring and a trifluoromethyl group. Key differences include:

- Molecular Weight : 352.35 g/mol (vs. 214.27 g/mol for the target compound), due to the bulky trifluoromethyl and morpholine groups.

Hydrazone-Functionalized Analogues

The compound 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone (CAS: 353510-00-6) introduces a hydrazone group linked to a triazine ring. This modification:

- Increases Molecular Complexity : Molecular weight rises to 488.63 g/mol.

- Enables Chelation : The hydrazone moiety may act as a ligand for metal ions, expanding applications in catalysis or metallodrugs .

Physicochemical and Computational Properties

A comparison of computational properties for pyridine-substituted analogues reveals critical differences:

Implications :

- Similar TPSA and hydrogen-bonding profiles suggest comparable solubility and bioavailability across these derivatives.

Biological Activity

2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde (CAS Number: 445428-51-3) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on cell cultures, therapeutic applications, and structure-activity relationships.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 392.5 °C at 760 mmHg |

| Flash Point | 191.2 °C |

| LogP | 2.61 |

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, a study highlighted that compounds containing the pyrrole structure can inhibit cell proliferation in various cancer cell lines, demonstrating their potential as anticancer agents . Specifically, 2,5-dimethylpyrrole has shown enhanced cell-specific productivity in monoclonal antibody production while maintaining cell viability. This suggests that it may be useful in biotechnological applications where high yields of therapeutic proteins are required .

Immunomodulatory Effects

Another important aspect of the biological activity of this compound is its immunomodulatory effects. Research indicates that it can enhance the production of monoclonal antibodies by suppressing cell growth while increasing glucose uptake and ATP levels in cells. This dual action can improve the efficiency of antibody production processes, making it a valuable additive in biopharmaceutical manufacturing .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified 2,5-dimethylpyrrole as a crucial component for enhancing biological activity within its class of compounds. The presence of the dimethyl and methylpyridine groups appears to play a significant role in modulating the biological effects observed. For example, modifications to these groups can lead to variations in potency and efficacy against specific biological targets .

Case Studies

-

Monoclonal Antibody Production :

A study conducted on recombinant Chinese hamster ovary (rCHO) cells showed that supplementation with 2,5-dimethylpyrrole resulted in a 1.5-fold increase in monoclonal antibody concentration compared to control conditions. The cell-specific productivity also improved significantly under these conditions . -

Antiproliferative Activity :

In another investigation, derivatives containing pyrrole structures were tested against human cancer cell lines, revealing significant antiproliferative effects. The results indicated that modifications to the pyrrole ring could enhance or diminish activity depending on the specific cellular context .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Paal-Knorr condensation , a common method for pyrrole derivatives. Key parameters include:

- Precursor selection : Use 4-methylpyridine-2-amine and diketones (e.g., 2,5-hexanedione) under acidic conditions.

- Catalysts : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature : Moderate heating (80–100°C) to balance reaction rate and side-product formation.

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >75% purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H-NMR : Peaks at δ 2.14–2.25 ppm (methyl groups), δ 8.1–8.3 ppm (pyridyl protons) .

- ¹³C-NMR : Carbonyl signal at ~190 ppm, aromatic carbons between 120–150 ppm.

- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

- Elemental analysis : Confirms molecular formula (C₁₃H₁₄N₂O) .

- X-ray crystallography : SHELX software refines crystal structure, resolving bond angles and torsional strain .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard classification : Likely skin/eye irritant (Category 2) and respiratory irritant (H335) based on structurally similar pyrrole aldehydes .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if exposed .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial testing : Broth microdilution (MIC assays) against E. coli and S. aureus .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Mechanistic studies : Fluorescence-based assays to probe DNA intercalation or enzyme inhibition .

Advanced Research Questions

Q. How can mechanistic insights into its synthesis be gained using computational chemistry?

- Methodological Answer :

- DFT calculations : Model transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps in cyclization .

- Kinetic studies : Monitor intermediates via in-situ IR or LC-MS to validate computational predictions.

Q. How should researchers address contradictions in reported bioactivity data for pyrrole carbaldehydes?

- Methodological Answer :

- Purity validation : Use HPLC-MS to rule out impurities (e.g., Maillard reaction byproducts) that skew bioactivity .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration).

- Meta-analysis : Compare structural analogs (e.g., substituent effects on pyridyl vs. phenyl groups) .

Q. What strategies enhance regioselectivity in functionalizing the pyrrole ring?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution.

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions for C–C bond formation at the 4-position .

- Protection/deprotection : Temporarily block reactive sites (e.g., aldehyde protection as acetal) .

Q. What challenges arise in crystallographic analysis, and how can they be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.